Osm-smi-10B is a derivative of Oncostatin M-Small Molecule Inhibitor 10, primarily recognized for its role in inhibiting Oncostatin M-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in cancer cells. This compound has garnered attention for its potential applications in cancer research and inflammatory diseases, making it a significant subject of study in molecular biology and pharmacology. The synthesis of Osm-smi-10B involves specific precursor molecules under controlled conditions, highlighting its relevance in drug discovery and therapeutic development.
Osm-smi-10B is classified as a small molecule inhibitor within the broader category of bioactive compounds. It is derived from the Oncostatin M signaling pathway, which is part of the interleukin-6 family of cytokines. This classification is crucial as it informs researchers about its mechanism of action and potential therapeutic applications.
The synthesis of Osm-smi-10B typically involves organic synthesis techniques that allow for the precise formation of its molecular structure. The process often includes:
A common method for preparing Osm-smi-10B involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide to create a stock solution with a concentration of 40 mg/mL. This preparation method ensures that the compound remains stable and ready for subsequent applications in research settings.
Osm-smi-10B possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with biological targets. The detailed chemical structure can be analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
The molecular weight, solubility, and structural configuration are critical parameters that define Osm-smi-10B's properties. The compound's structural analysis reveals its ability to effectively bind to Oncostatin M receptors, thereby influencing downstream signaling pathways .
Osm-smi-10B participates in several chemical reactions which include:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The outcomes of these reactions depend on the specific conditions applied during experimentation.
Osm-smi-10B exerts its pharmacological effects by binding to Oncostatin M and blocking its interaction with the Oncostatin M receptor. This inhibition prevents the phosphorylation of STAT3, which is pivotal in regulating numerous cellular processes such as proliferation, differentiation, and apoptosis. By disrupting this signaling pathway, Osm-smi-10B can potentially alter disease progression in various cancers and inflammatory conditions .
Osm-smi-10B is typically characterized by:
Key chemical properties include:
Data from various studies indicate that Osm-smi-10B maintains its integrity under physiological conditions, making it suitable for biological applications .
Osm-smi-10B has several significant applications in scientific research:
Oncostatin M represents a pleiotropic cytokine within the interleukin-6 family that engages unique receptor complexes to activate downstream signaling cascades implicated in inflammation, tissue remodeling, and oncogenesis. Its pathophysiological significance stems from dual signaling capabilities: Type I complexes (Oncostatin M/glycoprotein 130/leukemia inhibitory factor receptor) and Type II complexes (Oncostatin M/glycoprotein 130/Oncostatin M receptor beta) exhibit distinct tissue distributions and biological functions [2] [3]. Dysregulated Oncostatin M signaling drives pathological processes across inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) and cancers (e.g., breast carcinoma, glioblastoma) through sustained Janus kinase/signal transducer and activator of transcription 3 and mitogen-activated protein kinase pathway activation [4] [8]. This established Oncostatin M as a compelling therapeutic target, spurring development of inhibitory agents like Osm-smi-10B—a small molecule designed to disrupt Oncostatin M-mediated signal transducer and activator of transcription 3 phosphorylation [1].
Table 1: Core Properties of Osm-smi-10B
| Property | Value |
|---|---|
| Chemical Name | 3-(4,5-bis(benzo[d][1,3]dioxol-5-yl)furan-2-yl)acrylic acid |
| Molecular Formula | C₂₁H₁₄O₇ |
| Molecular Weight | 378.33 g/mol |
| IUPAC Name | (E)-3-[4,5-bis(1,3-benzodioxol-5-yl)furan-2-yl]prop-2-enoic acid |
| Mechanism | Inhibition of Oncostatin M-induced STAT3 phosphorylation |
| SMILES | O=C(O)/C=C/C1=CC(C2=CC=C(OCO3)C3=C2)=C(C4=CC=C(OCO5)C5=C4)O1 |
Structural analyses reveal that Oncostatin M adopts a four-helix bundle topology common to interleukin-6 cytokines, with distinguishing features conferring functional specificity. Cryogenic electron microscopy studies demonstrate that its N-terminal extension stabilizes glycoprotein 130 binding at Site II, while a unique BC loop proximal to the Site III "FXXK" motif (Phe¹⁶⁰-Lys¹⁶³) sterically hinders receptor engagement. Loop truncation mutants exhibit 3-fold enhanced affinity for leukemia inhibitory factor receptor and Oncostatin M receptor beta, confirming its role as an affinity modulator rather than an Oncostatin M receptor beta selectivity determinant [10]. Receptor assemblies adopt acute bends between membrane-distal domains, positioning juxtamembrane segments within ~25Å—a configuration critical for Janus kinase proximity and signal transduction initiation [3]. Notably, Oncostatin M receptor beta recruitment requires conformational flexibility within the AB loop, explaining species-specific signaling differences between human and murine systems [3] [7].
Table 2: Structural Determinants of Oncostatin M-Receptor Interactions
| Structural Element | Functional Role | Experimental Evidence |
|---|---|---|
| N-terminal extension | Stabilizes glycoprotein 130 binding at Site II | Cryo-EM complex stabilization upon deletion [3] |
| BC loop (residues 108-121) | Sterically hinders leukemia inhibitory factor receptor/Oncostatin M receptor beta engagement | 3-fold enhanced receptor affinity in truncation mutants [10] |
| AB loop | Mediates Oncostatin M receptor beta specificity and species selectivity | Molecular dynamics simulations [7] |
| FXXK motif (Site III) | Core binding interface for leukemia inhibitory factor receptor/Oncostatin M receptor beta | Alanine mutation abrogates signaling [10] |
| C-terminal pro-domain | Facilitates extracellular matrix binding; nonessential for in vitro activity | Comparable signaling in long/short isoforms [3] |
Inflammatory Pathogenesis
Oncostatin M overexpression correlates with severity in rheumatoid arthritis synovium, inflammatory bowel disease mucosa, and fibrotic liver tissue. It orchestrates inflammation through:
Oncological Dualism
Oncostatin M exhibits context-dependent pro-tumorigenic or anti-neoplastic activities:
Table 3: Anti-Tumorigenic vs. Pro-Tumorigenic Effects of Oncostatin M
| Cancer Type | Anti-Tumor Effects | Pro-Tumor Effects |
|---|---|---|
| Breast Cancer | Growth arrest in MDA-MB-231 via MEK/ERK suppression [8] | Epithelial-mesenchymal transition induction, stemness enhancement [8] |
| Glioblastoma | Not observed | Invasion promotion via Oncostatin M receptor beta/STAT3-driven mesenchymal programs [8] |
| Lung Adenocarcinoma | Metastasis suppression via SLUG inhibition [8] | Chemoresistance in subsets [4] |
| Colorectal Carcinoma | Limited growth inhibition | Stromal crosstalk supporting angiogenesis and invasion [4][8] |
Pro-tumor mechanisms dominate in advanced malignancies, where Oncostatin M:
Table 4: Key Molecular Pathways in Oncostatin M-Driven Oncogenesis
| Pathway | Oncogenic Process | Therapeutic Implications |
|---|---|---|
| JAK/STAT3 | Stemness maintenance; apoptosis evasion | Targeted by Osm-smi-10B [1] |
| PI3K/AKT | Chemoresistance; metabolic adaptation | Co-targeting enhances cytotoxicity [8] |
| ERK/MAPK | Cell cycle dysregulation; migration | Context-dependent pro/anti-tumor effects [8] |
| SMAD3 | Epithelial-mesenchymal transition induction | Synergizes with STAT3 in metastasis [6] |
Therapeutic strategies evolved through three generations:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1